N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a piperidine-carboxamide scaffold.
Properties
IUPAC Name |
N-phenyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)17-24-23-14-6-7-15(25-27(14)17)26-10-8-12(9-11-26)16(28)22-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBPUVPMFJLRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves several steps. One common method includes the cycloaddition of trifluoroacetimidoyl chlorides with N-isocyanoiminotriphenylphosphorane (NIITP) to form the triazole ring . This reaction is typically carried out in the presence of a copper catalyst under controlled temperature and pressure conditions . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an antibacterial and antifungal agent. Its triazole ring is known for interacting with various enzymes and receptors, which enhances its biological efficacy.
Anticancer Activity
Recent studies have highlighted its potential in oncology:
- VEGFR Inhibition : The compound exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis. IC50 values around 0.56 μM have been reported for similar compounds.
- Antiproliferative Effects : In vitro assays demonstrate potent antiproliferative effects on cancer cell lines such as prostate (PC-3), breast (MCF-7), and lung cancer cells, with some derivatives achieving IC50 values as low as 1.48 μM against PC-3 cells.
Chemical Synthesis
N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide serves as a synthetic intermediate for various derivatives in chemical research. Its synthesis involves multiple steps, including photocycloaddition reactions.
Biological Mechanisms
The compound's mechanism of action includes:
- Angiogenesis Inhibition : By blocking VEGFR signaling pathways, it reduces the blood supply to tumors.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells leading to apoptosis.
Comparison with Related Compounds
Below is a comparison of this compound with similar compounds based on their biological activity:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 | 1.48 | VEGFR Inhibition |
| Compound B | MCF-7 | 16.50 | Cell Cycle Arrest |
| Compound C | H460 | 18.36 | Apoptosis Induction |
Chemical Characteristics
The molecular formula of this compound is with a molecular weight of approximately 390.4 g/mol.
Mechanism of Action
The mechanism of action of N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes, ultimately resulting in the therapeutic effects observed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound shares structural similarities with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:
(a) N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
- Structural Differences :
- The phenyl group in the target compound is replaced with a 4-fluorophenyl ethyl group.
- Absence of the trifluoromethyl (-CF₃) group on the triazolo ring.
- Implications: The 4-fluorophenyl ethyl group may enhance solubility due to its polar nature compared to the non-fluorinated phenyl group.
(b) Pesticide Benzamide Derivatives ()
- Examples : Diflubenzuron, Fluazuron
- Structural Differences :
- These compounds feature simpler benzamide backbones without the triazolo-pyridazine or piperidine moieties.
- Substituents include chlorine, methoxy, and trifluoromethyl groups on aromatic rings.
- Implications :
- The triazolo-pyridazine core in the target compound likely confers distinct electronic properties, enabling interactions with biological targets beyond pesticidal activity.
- The -CF₃ group in fluazuron and the target compound may both enhance resistance to oxidative degradation.
(c) Triazine- and Triazole-Containing Piperidine Analogs ()
- Example: 1-(4-(methylamino)-6-{4-[(trifluoromethyl)oxy]phenyl}-1,3,5-triazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide (1141895-52-4)
- Structural Differences: The triazine core replaces the triazolo-pyridazine system. Additional trifluoromethyloxy (-OCF₃) and methylamino (-NHCH₃) groups are present.
- Implications :
- The triazolo-pyridazine core may offer superior π-π stacking interactions compared to triazine, enhancing binding affinity in certain receptors.
- The dual -CF₃ groups in both compounds suggest a design strategy to optimize potency and selectivity.
Molecular Property Comparison
Functional Implications
- Metabolic Stability : The -CF₃ group in the target compound and fluazuron likely reduces oxidative metabolism compared to halogenated analogs.
- Binding Affinity : The triazolo-pyridazine core may offer superior target engagement compared to triazine or benzamide systems due to its fused heteroaromatic structure.
- Bioavailability : The piperidine-carboxamide moiety, common across analogs, may enhance solubility and transport across biological membranes.
Biological Activity
N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of phenyl-1,2,4-triazoles and features a trifluoromethyl group, which is known to enhance biological activity. The synthesis typically involves a multi-step process including photocycloaddition reactions. For instance, one method includes the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles through reactions with trifluoroacetonitrile .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives with similar scaffolds have shown significant antiproliferative activity against various cancer cell lines. In particular, compounds with the piperidine core have demonstrated promising results in inhibiting cell proliferation in human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Caco-2 | 37.4 |
| Compound B | HCT-116 | 8.9 |
| Compound C | Caco-2 | 50.9 |
| Compound D | HCT-116 | 3.3 |
The mechanism by which these compounds exert their effects often involves modulation of key signaling pathways such as PI3K/AKT. In vitro studies have shown that treatment with these compounds can significantly alter the expression levels of genes involved in cell survival and apoptosis .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the bioavailability of this compound. For instance, related compounds have demonstrated high oral bioavailability (>90%) in animal models following single-dose administration . This characteristic is crucial for therapeutic applications.
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Anti-Tuberculosis Activity : A study identified a novel piperidinol derivative with significant anti-tuberculosis activity (MIC 1.5 µg/mL), suggesting that modifications on the piperidine core can lead to enhanced bioactivity against specific pathogens .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that introducing specific functional groups can enhance the potency and selectivity of these compounds against targeted cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
